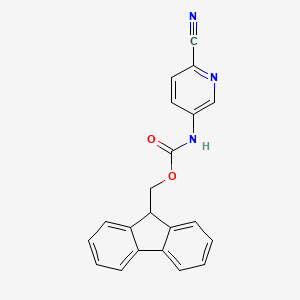
2-Cyano-5-(Fmoc-amino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(Fmoc-amino)pyridine is an organic compound that is widely used in scientific research. The Fmoc (Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of 2-Cyano-5-(Fmoc-amino)pyridine involves several steps. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of 2-Cyano-5-(Fmoc-amino)pyridine is C21H15N3O2, and its molecular weight is 341.4 g/mol.Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Aplicaciones Científicas De Investigación
Chemical Peptide Synthesis
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in “2-Cyano-5-(Fmoc-amino)pyridine” plays a crucial role in chemical peptide synthesis . It is used as a temporary protecting group for the Na-group of an activated incoming amino acid . The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Solid-Phase Peptide Synthesis
“2-Cyano-5-(Fmoc-amino)pyridine” is used in solid-phase peptide synthesis (SPPS) . The C-terminus of the receiving amino acid to be acylated needs to be protected for liquid-phase peptide synthesis (LPPS) or anchored to a solid support as in SPPS .
Synthesis of 5-Amino-2-Pyridine
5-Amino-2-pyridinecarbonitrile (5-Amino-2-cyanopyridine) may be synthesized using "2-Cyano-5-(Fmoc-amino)pyridine" .
Preparing Cyclic Peptides
“2-Cyano-5-(Fmoc-amino)pyridine” is used in the preparation of cyclic peptides . Cyclic peptides have a wide range of applications, including as therapeutic agents, due to their stability and structural diversity.
Removal of Protecting Groups
The Fmoc group in “2-Cyano-5-(Fmoc-amino)pyridine” can be removed under basic conditions, which is a key step in peptide synthesis .
Green Chemical Peptide Synthesis Processes
The Fmoc group in “2-Cyano-5-(Fmoc-amino)pyridine” has been adapted to address the need for more green chemical peptide synthesis processes .
Mecanismo De Acción
Target of Action
The primary target of 2-Cyano-5-(Fmoc-amino)pyridine is the α-amino group of amino acids in peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino group, which is key to the success of solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is attached to the α-amino group of an activated incoming amino acid during peptide synthesis . It is removed by treatment with a base, usually piperidine . This allows for the subsequent coupling of another amino acid to the deprotected α-amino group .
Biochemical Pathways
The use of the Fmoc group in peptide synthesis affects the peptide bond formation pathway . The activation of the protected amino acid by the coupling reagent generates a racemizable intermediate during peptide bond formation .
Pharmacokinetics
The fmoc group is rapidly removed by base, which may influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The use of 2-Cyano-5-(Fmoc-amino)pyridine in peptide synthesis can result in the efficient synthesis of peptides of significant size and complexity . It also suppresses main side reactions observed during conventional SPPS, such as α-C racemization and aspartimide formation .
Action Environment
The action of 2-Cyano-5-(Fmoc-amino)pyridine is influenced by environmental factors such as the quality of the solvent used in peptide synthesis . For example, the use of good quality amine-free DMF is crucial for the success of SPPS .
Safety and Hazards
While specific safety and hazard information for 2-Cyano-5-(Fmoc-amino)pyridine was not found, it’s important to handle all chemicals with care. For example, Pyridine, a related compound, is classified as a flammable liquid and vapor, and it can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Future research may focus on optimizing the Fmoc removal strategy to suppress the formation of diketopiperazine, a common side reaction in solid-phase peptide synthesis . Additionally, the use of alternative Fmoc-removal solutions such as 2% DBU, 5% piperazine/NMP could minimize both the traceless and ordinary diketopiperazine formation in SPPS .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUHFHVCJHDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(Fmoc-amino)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






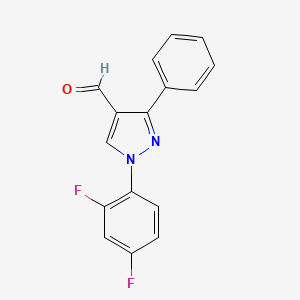


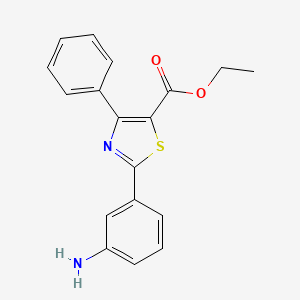
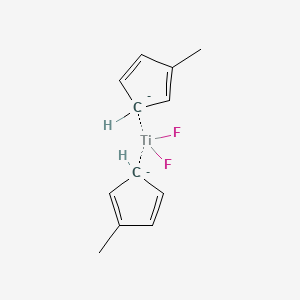
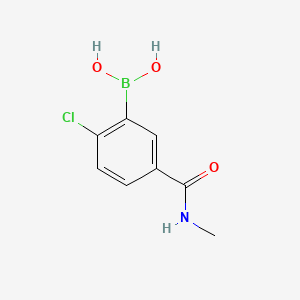
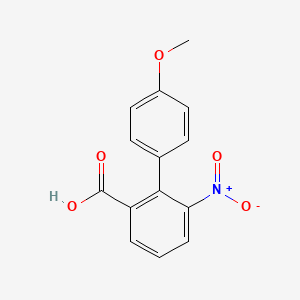
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)